molecular formula C7H4FIN2 B12970285 2-Fluoro-6-iodo-1H-benzo[d]imidazole

2-Fluoro-6-iodo-1H-benzo[d]imidazole

Cat. No.: B12970285
M. Wt: 262.02 g/mol
InChI Key: JURNNLGQMMRBSP-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-1H-benzo[d]imidazole is a heterocyclic compound that features both fluorine and iodine substituents on the benzimidazole ring Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-1H-benzo[d]imidazole typically involves the introduction of fluorine and iodine atoms into the benzimidazole core. One common method is the halogenation of a pre-formed benzimidazole ring. For instance, starting with 2-fluoro-1H-benzo[d]imidazole, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate under acidic conditions . Alternatively, a multi-step synthesis can be employed where the benzimidazole ring is constructed with the desired substituents already in place.

Industrial Production Methods: Industrial production of this compound may involve scalable halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of halogenated benzimidazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents or the benzimidazole ring itself.

    Cyclization Reactions: The presence of halogens can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a cross-coupling reaction with an aryl boronic acid would yield a 2-fluoro-6-aryl-1H-benzo[d]imidazole .

Scientific Research Applications

2-Fluoro-6-iodo-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity and specificity.

Comparison with Similar Compounds

    2-Fluoro-1H-benzo[d]imidazole: Lacks the iodine substituent, which may result in different chemical and biological properties.

    6-Iodo-1H-benzo[d]imidazole: Lacks the fluorine substituent, affecting its reactivity and interactions.

    2-Chloro-6-iodo-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

Uniqueness: 2-Fluoro-6-iodo-1H-benzo[d]imidazole is unique due to the combined presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

2-fluoro-6-iodo-1H-benzimidazole

InChI

InChI=1S/C7H4FIN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)

InChI Key

JURNNLGQMMRBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)F

Origin of Product

United States

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